molecular formula C9H16ClN B2739637 1,2,3,4,5,6,7,8-Octahydroisoquinoline;hydrochloride CAS No. 2411261-00-0

1,2,3,4,5,6,7,8-Octahydroisoquinoline;hydrochloride

Cat. No.: B2739637
CAS No.: 2411261-00-0
M. Wt: 173.68
InChI Key: YBYCJQQRZPXLHU-UHFFFAOYSA-N
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Description

1,2,3,4,5,6,7,8-Octahydroisoquinoline;hydrochloride is a chemical compound with the molecular formula C9H15N·HCl. It is a derivative of isoquinoline, a bicyclic compound that is part of the larger class of alkaloids. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4,5,6,7,8-Octahydroisoquinoline;hydrochloride can be synthesized through the hydrogenation of isoquinoline under high pressure in the presence of a catalyst such as palladium on carbon. The reaction typically occurs in an ethanol solvent at elevated temperatures. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of high-pressure hydrogenation and efficient catalysts ensures the production of high-purity compounds suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4,5,6,7,8-Octahydroisoquinoline;hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be further reduced to form more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

1,2,3,4,5,6,7,8-Octahydroisoquinoline;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological systems and as a precursor to bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, including its use in the development of pharmaceuticals.

    Industry: Utilized in the production of various chemicals and materials due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6,7,8-Octahydroisoquinoline;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. The nitrogen atom in the compound plays a crucial role in its binding affinity and reactivity with biological molecules.

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A less saturated derivative with different reactivity and applications.

    Isoquinoline: The parent compound with a more aromatic structure and different chemical properties.

    N-Substituted Isoquinolines: Compounds with various functional groups attached to the nitrogen atom, leading to diverse chemical and biological activities.

Uniqueness: 1,2,3,4,5,6,7,8-Octahydroisoquinoline;hydrochloride is unique due to its fully saturated structure, which imparts different reactivity compared to its unsaturated counterparts. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

IUPAC Name

1,2,3,4,5,6,7,8-octahydroisoquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N.ClH/c1-2-4-9-7-10-6-5-8(9)3-1;/h10H,1-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMTVEBUPDHVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2411261-00-0
Record name 1,2,3,4,5,6,7,8-octahydroisoquinoline hydrochloride
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